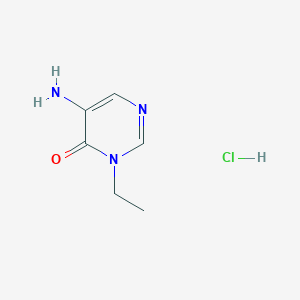

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de 5-amino-3-etil-3,4-dihidropirimidin-4-ona es un compuesto heterocíclico con una porción de pirimidina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Esta reacción combina un aldehído, un β-cetoéster y urea en condiciones ácidas para formar el producto deseado . La reacción se lleva a cabo a menudo en condiciones libres de disolventes utilizando catalizadores heterogéneos para aumentar el rendimiento y facilitar la recuperación del producto .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las condiciones de la reacción de Biginelli, como el uso de irradiación de microondas o ultrasonidos para reducir el tiempo de reacción y aumentar el rendimiento . El uso de catalizadores reciclables y condiciones libres de disolventes también se alinea con los principios de la química verde, lo que hace que el proceso sea más sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de 5-amino-3-etil-3,4-dihidropirimidin-4-ona puede experimentar varias reacciones químicas, incluidas:

Oxidación: El compuesto puede oxidarse para formar derivados de pirimidina correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de dihidropirimidina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como haluros de alquilo o cloruros de acilo.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de pirimidina y dihidropirimidina sustituidos, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

El clorhidrato de 5-amino-3-etil-3,4-dihidropirimidin-4-ona tiene varias aplicaciones de investigación científica:

Química: Sirve como un bloque de construcción para sintetizar compuestos heterocíclicos más complejos.

Biología: El compuesto se estudia por su potencial como inhibidor enzimático y su papel en diversas vías bioquímicas.

Industria: El compuesto se utiliza en la síntesis de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 5-amino-3-etil-3,4-dihidropirimidin-4-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un inhibidor enzimático, modulando la actividad de las enzimas involucradas en varios procesos biológicos. Su porción de pirimidina le permite interactuar con ácidos nucleicos y proteínas, influyendo en las funciones celulares .

Compuestos similares:

3,4-Dihidropirimidin-2(1H)-ona: Otro compuesto sintetizado mediante la reacción de Biginelli, conocido por su amplio espectro de actividades biológicas.

3,4-Dihidropirimidin-2(1H)-tiona: Similar al compuesto anterior pero contiene un átomo de azufre, exhibiendo diferentes propiedades farmacológicas.

Unicidad: El clorhidrato de 5-amino-3-etil-3,4-dihidropirimidin-4-ona es único debido a su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas. Su capacidad para sufrir varias reacciones químicas y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en la química medicinal .

Comparación Con Compuestos Similares

3,4-Dihydropyrimidin-2(1H)-one: Another compound synthesized via the Biginelli reaction, known for its broad spectrum of biological activities.

3,4-Dihydropyrimidin-2(1H)-thione: Similar to the above compound but contains a sulfur atom, exhibiting different pharmacological properties.

Uniqueness: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Actividad Biológica

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a synthetic compound belonging to the dihydropyrimidinone class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H10ClN3O

- CAS Number : 1909316-29-5

- Synthesis : Typically synthesized via the Biginelli reaction, a multicomponent reaction involving aldehydes, β-keto esters, and urea or thiourea.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in its anticancer activity.

- Receptor Modulation : It interacts with cell surface receptors, influencing signal transduction pathways that affect cellular responses .

Anticancer Activity

Research has shown that derivatives of dihydropyrimidinones possess significant anticancer properties. For instance:

- A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including leukemia and liver cancer cells. The most potent derivatives showed IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- In vivo studies indicated that dihydropyrimidinones could reduce edema in animal models when compared to standard anti-inflammatory drugs like diclofenac sodium .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one | Methyl substitution enhances solubility | Moderate anticancer activity |

| 5-Amino-3-propyl-3,4-dihydropyrimidin-4-one | Propyl group increases lipophilicity | Enhanced receptor binding affinity |

The ethyl substitution at the 3-position in 5-amino-3-ethyl compounds enhances lipophilicity compared to methyl or propyl analogs, potentially improving cellular uptake and bioavailability .

Propiedades

Fórmula molecular |

C6H10ClN3O |

|---|---|

Peso molecular |

175.61 g/mol |

Nombre IUPAC |

5-amino-3-ethylpyrimidin-4-one;hydrochloride |

InChI |

InChI=1S/C6H9N3O.ClH/c1-2-9-4-8-3-5(7)6(9)10;/h3-4H,2,7H2,1H3;1H |

Clave InChI |

FOZWNJFOCNFGMV-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=NC=C(C1=O)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.